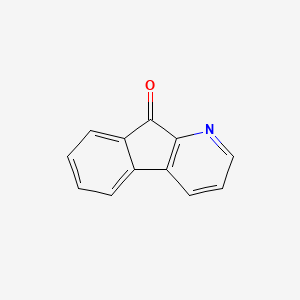

9H-INDENO(2,1-b)PYRIDIN-9-ONE

Overview

Description

9H-INDENO(2,1-b)PYRIDIN-9-ONE is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in drug discovery and medicinal chemistry. This molecule belongs to the class of pyridine derivatives and has a unique structure that makes it a potential candidate for various therapeutic purposes. In

Scientific Research Applications

Copper-Catalyzed Cycloaddition

9H-Cyclohepta[b]pyridin-9-one was utilized in copper-catalyzed [4+2] cycloaddition to construct [3.2.2] bicycles. This application demonstrates the compound's utility in forming complex cyclic structures, with yields ranging from 48-80% and diastereomeric ratios up to 5.6:1, showcasing its versatility in synthetic organic chemistry (Gritsch et al., 2019).

1,4-Dipolar Cycloaddition Reaction

The compound engaged in a 1,4-dipolar cycloaddition reaction with the C=O bond of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, leading to the formation of complex spirocyclic structures. This indicates its reactivity and potential in the creation of intricate molecular architectures (Sayadian et al., 2018).

Synthesis of 3-(Dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles

Heptalenecarbaldehydes and aromatic aldehydes reacted with 3-(dicyanomethylidene)-indan-1-one in the presence of secondary amines to yield a series of compounds. The structural versatility of 9H-indeno[2,1-c]pyridine-4-carbonitriles and their potential applications in materials science or pharmaceuticals are highlighted by the broad absorption band in their UV/VIS spectra and blue-green fluorescence emission (Landmesser et al., 2008).

Investigation of Interaction with Human Serum Albumin

9H-pyrrolo[1,2-a]indol-9-ones and indeno[2,1-b]pyrrol-8-ones' interactions with human serum albumin were investigated, revealing the intrinsic fluorescence quenching by these derivatives. The study suggests the compound's potential application in studying protein interactions, useful in understanding drug-protein interactions and designing drug delivery systems (Wang et al., 2014).

Synthesis via Palladium-Catalyzed Cascade Reactions

The compound was synthesized through palladium-catalyzed CO insertion and C-H bond activation, forming a hybrid structure with imidazo[1,2-a]pyridine. This process demonstrates its potential in creating diverse and complex molecular structures (Zhang et al., 2016).

Mechanism of Action

While the exact mechanism of action for 9H-Indeno(2,1-b)pyridin-9-one is not specified in the search results, it is noted that the compound serves as a key intermediate in the synthesis of various heterocyclic structures. These structures are often of interest due to their potential pharmacological activities.

Safety and Hazards

The safety information for 9H-indeno(2,1-b)pyridin-9-one indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye protection .

Properties

IUPAC Name |

indeno[2,1-b]pyridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDVQPDRWLRLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206672 | |

| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57955-12-1 | |

| Record name | 9H-Indeno[2,1-b]pyridin-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57955-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057955121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

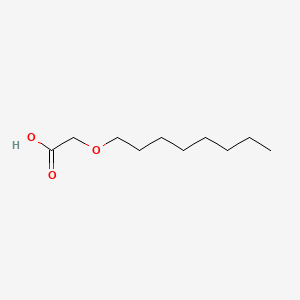

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 1-azafluorenone and its derivatives?

A: Several synthetic routes have been explored for 1-azafluorenones. One efficient approach utilizes a three-step sequence: * Metalation of 1,2,4-triazines: This allows for the introduction of various substituents onto the triazine ring. [] * Sonogashira coupling: This step introduces an alkyne functionality, setting the stage for the final cyclization. [] * Intramolecular Inverse Diels-Alder reaction: This key step forms the 1-azafluorenone core structure. []

Q2: Can you elaborate on the structural characteristics of 1-azafluorenone and its spectroscopic properties?

A: While specific spectroscopic data isn't provided in the cited research, 1-azafluorenone is characterized by a fused tricyclic system, consisting of a pyridine ring fused to a fluorenone core. The presence of the nitrogen atom in the structure significantly influences its reactivity and potential interactions compared to fluorenone itself. Spectroscopically, 1-azafluorenones, particularly those containing a pyridone motif, exhibit moderate fluorescence. [] Detailed spectroscopic analysis would typically involve NMR, IR, and mass spectrometry techniques.

Q3: Has the structure-activity relationship (SAR) of 1-azafluorenone derivatives been investigated?

A: While the provided research doesn't delve into specific SAR studies, it highlights that the presence of a pyridone motif within the 1-azafluorenone structure contributes to its fluorescence properties. [] This suggests that structural modifications can significantly impact its physicochemical properties, potentially influencing its biological activity. Further research is needed to establish comprehensive SAR data and explore the impact of various substituents on its activity, potency, and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)